molecular formula C21H18F6N6O B2955754 6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 413580-45-7

6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B2955754
CAS No.: 413580-45-7
M. Wt: 484.406
InChI Key: KDAFBFUWKHDJEN-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties The compound 6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (hereafter referred to as the target compound) is a 1,3,5-triazine derivative substituted with a morpholine ring at the 6-position and two 3-(trifluoromethyl)phenyl groups at the 2- and 4-positions. Its molecular formula is C₂₀H₁₉F₃N₆O, with a molecular weight of 416.407 g/mol . The morpholino group enhances solubility in polar solvents due to its oxygen atom and tertiary amine, while the trifluoromethyl (CF₃) substituents impart strong electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

6-morpholin-4-yl-2-N,4-N-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F6N6O/c22-20(23,24)13-3-1-5-15(11-13)28-17-30-18(32-19(31-17)33-7-9-34-10-8-33)29-16-6-2-4-14(12-16)21(25,26)27/h1-6,11-12H,7-10H2,(H2,28,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFBFUWKHDJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Integrin alpha-L . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The binding of integrins to their ligands in the extracellular matrix leads to a series of intracellular signaling pathways, which can influence cell migration, proliferation, and survival.

Mode of Action

It is known to interact with its target, integrin alpha-l This interaction could potentially alter the normal functioning of the cell, leading to changes in cell behavior

Biological Activity

The compound 6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with morpholine and trifluoromethyl phenyl groups. The presence of these functional groups is crucial for its biological activity, influencing solubility, binding affinity, and interaction with biological targets.

Structural Formula

C18H18F6N6\text{C}_{18}\text{H}_{18}\text{F}_6\text{N}_6

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. Kinases are critical for various signaling pathways that regulate cell growth and survival. By targeting these enzymes, the compound may induce apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Inhibition of EGFR kinase
MCF-7 (Breast Cancer)4.8Induction of apoptosis
HeLa (Cervical Cancer)3.9Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • In vitro Studies : The minimum inhibitory concentration (MIC) values were determined against various pathogens.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Type
Staphylococcus aureus12.5Gram-positive
Escherichia coli15.0Gram-negative
Pseudomonas aeruginosa20.0Gram-negative

Case Studies

  • Case Study on Lung Cancer : A study published in Cancer Research evaluated the efficacy of the compound in A549 cells. Results demonstrated a significant reduction in cell viability at concentrations above 5 µM, indicating its potential as a therapeutic agent for lung cancer treatment .
  • Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It demonstrated superior activity against Staphylococcus aureus compared to ciprofloxacin, suggesting its potential as an alternative treatment for resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Triazine Herbicides with Alkyl/Amino Substituents
Compound Name Molecular Formula Substituents (Positions 2, 4, 6) Key Properties/Applications Reference
Prometryn C₁₀H₁₉N₅S N,N'-bis(isopropyl), methylthio (6) Herbicide; inhibits photosynthesis
Dipropetryn C₁₁H₂₁N₅S N,N'-bis(isopropyl), ethylthio (6) Herbicide; longer environmental half-life than Prometryn
Simetryn C₈H₁₄N₅S N,N'-diethyl, methylthio (6) Herbicide; selective weed control

Key Differences :

  • This structural divergence likely shifts its application from agriculture to biomedical or materials fields.
  • Molecular Weight : The target compound (416.4 g/mol) is significantly heavier than Prometryn (255.4 g/mol), affecting solubility and diffusion kinetics .
Triazines with Aromatic/Functionalized Substituents
Compound Name Molecular Formula Substituents (Positions 2, 4, 6) Key Properties/Applications Reference
6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine C₁₉H₁₉ClN₆O₄ N,N'-bis(2,4-dimethoxyphenyl), Cl (6) Photodynamic therapy; reactive chloro group enables further functionalization
N~2~,N~2~-Dibutyl-N~4~-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine C₂₂H₃₁ClF₂N₆O₂ Dibutyl, chloro(difluoro)methoxyphenyl, morpholino (6) High lipophilicity; potential CNS drug candidate

Key Differences :

  • Morpholino vs. Chloro: The target compound’s morpholino group improves water solubility and hydrogen-bonding capacity compared to the chloro substituent in ’s compound.
  • Trifluoromethyl vs. Methoxy : The CF₃ groups in the target compound offer greater metabolic resistance than methoxy groups, which are prone to demethylation .
Triazines in Materials Science

Example: Iminotriazines (IT1–IT4) studied for graphene interactions () share a triazine core but feature benzylideneamino and thienyl substituents. These compounds exhibit strong π-π interactions with graphene, a property the target compound may also possess due to its aromatic CF₃-phenyl groups. However, the morpholino group could introduce steric hindrance, reducing adsorption efficiency compared to planar IT1–IT4 derivatives .

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